molecular formula C16H14F6N4O2 B2555650 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034519-95-2

2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2555650
M. Wt: 408.304
InChI Key: RZSPXRYYQFIIKE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a methoxy group, a benzamide group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group . The trifluoromethyl group is a functional group that has the formula -CF3 . The methoxy group (-OCH3) is an ether functional group consisting of an oxygen atom connected to a methyl group . Benzamide is a simple amide derivative of benzoic acid . Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, trifluoromethyl groups can be introduced by various methods such as treatment with sulfur tetrafluoride . The methoxy group could be introduced through a Williamson ether synthesis or similar etherification process . The benzamide group could be synthesized through the reaction of an amine with a benzoyl chloride . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group could be synthesized through a multi-step process involving the formation of the pyridine ring followed by the introduction of the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system . The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity and reactivity of the molecule . The presence of the methoxy group could also influence the molecule’s reactivity and solubility . The benzamide and tetrahydro-[1,2,4]triazolo[4,3-a]pyridine groups would contribute to the molecule’s complexity and potentially its biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoromethyl group is quite stable but can participate in certain reactions under specific conditions . The methoxy group could potentially be cleaved to form a phenol and a formaldehyde . The benzamide group could undergo hydrolysis to form benzoic acid and an amine . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridine group could potentially participate in various reactions depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethyl group is known to significantly influence the properties of the compounds it’s part of, often increasing their acidity and lowering their basicity . The presence of the methoxy group could influence the compound’s solubility . The benzamide and tetrahydro-[1,2,4]triazolo[4,3-a]pyridine groups could also influence the compound’s properties .

Scientific Research Applications

Synthesis Techniques and Strategies

  • Intramolecular Oxidative N-N Bond Formation : The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines involves a metal-free strategy with phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which features a short reaction time and high yields (Zheng et al., 2014).

  • Structural Features and Theoretical Studies : The molecular structure of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by X-ray diffraction and FT-IR spectroscopy. Theoretical calculations were carried out using Hartree-Fock and Density Functional Theory methods (Gumus et al., 2018).

Microwave-Assisted Synthesis

  • Microwave-Assisted Synthesis of Fused Heterocycles : Research shows the effective use of microwave irradiation for synthesizing trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles (Shaaban, 2008).

PET Imaging Applications

  • PET Imaging Agent Synthesis : The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET imaging agent for cancers, demonstrates an application in diagnostic imaging (Wang et al., 2013).

Synthesis of Pyrimidine and Triazine Derivatives

  • Herbicidal Sulfonylureas : Synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas is an application area. These compounds are designed for post-emergence herbicide effectiveness in crops like cotton and wheat (Hamprecht et al., 1999).

Antiviral and Antimicrobial Applications

  • Antiavian Influenza Virus Activity : Benzamide-based derivatives show remarkable activity against avian influenza virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
  • Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, indicating potential use in antibacterial and antifungal treatments (Abunada et al., 2008).

properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4O2/c1-28-14-12(18)8(4-9(17)13(14)19)15(27)23-5-11-25-24-10-3-2-7(6-26(10)11)16(20,21)22/h4,7H,2-3,5-6H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSPXRYYQFIIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

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